molecular formula C23H22N2O3S B2763354 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(m-tolyl)benzamide CAS No. 476326-20-2

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(m-tolyl)benzamide

Cat. No.: B2763354
CAS No.: 476326-20-2
M. Wt: 406.5
InChI Key: DNHNSHWFOKQYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(m-tolyl)benzamide is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(m-tolyl)benzamide is involved in various synthetic and chemical reactions with potential applications in medicinal chemistry and materials science. For instance, visible light-promoted synthesis techniques have been developed to create heterocyclic derivatives involving similar sulfonyl and benzamide structures, demonstrating their utility in constructing complex molecules with good to excellent yields under environmentally friendly conditions (Xu Liu et al., 2016). Additionally, novel PI3K inhibitors and anticancer agents have been discovered using related structural motifs, highlighting the potential of these compounds in therapeutic applications (Teng Shao et al., 2014).

Catalysis and Organic Transformations

The compound's framework is also pivotal in catalysis and organic transformations. For example, nickel-catalyzed syntheses utilizing similar benzamide derivatives for the formation of valuable diaryl sulfides and sulfones showcase the adaptability of these compounds in synthesizing organosulfur compounds (V. P. Reddy et al., 2015). Palladium-catalyzed C-H functionalization cascades further illustrate how derivatives of benzamides can be employed to synthesize chiral molecules, indicating their significance in asymmetric synthesis (Manman Sun et al., 2019).

Potential Biological and Pharmacological Significance

The structural class to which this compound belongs has been explored for potential biological and pharmacological applications. Research on similar compounds has led to the identification of novel antipsychotic agents and the synthesis of heterocyclic carboxamides with promising activity profiles, underscoring the therapeutic potential of this chemical framework (M. H. Norman et al., 1996).

Materials Science Applications

In materials science, the synthesis and characterization of polymides from related structures demonstrate the utility of these compounds in creating high-performance materials that are thermally stable and have desirable physical properties (Y. Imai et al., 1984).

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-17-5-4-8-21(15-17)24-23(26)19-9-11-22(12-10-19)29(27,28)25-14-13-18-6-2-3-7-20(18)16-25/h2-12,15H,13-14,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHNSHWFOKQYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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